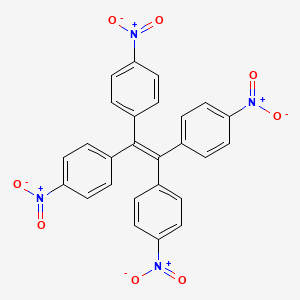

1,1,2,2-Tetrakis(4-nitrophenyl)ethene

Description

Contextual Significance of Tetraphenylethene Derivatives in Contemporary Chemistry

Tetraphenylethene (TPE) and its derivatives represent a cornerstone in the development of modern functional materials. rsc.org Their defining characteristic is a phenomenon known as aggregation-induced emission (AIE). nih.govresearchgate.net Unlike conventional fluorescent molecules that exhibit strong emission in dilute solutions but suffer from fluorescence quenching in the aggregated or solid state (a phenomenon called aggregation-caused quenching or ACQ), AIE luminogens (AIEgens) are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.govresearchgate.net

This unique behavior stems from the propeller-shaped, non-planar structure of TPE. nih.gov In solution, the phenyl rings undergo active intramolecular rotation, providing a non-radiative pathway for the decay of the excited state, thus quenching fluorescence. nih.gov However, in the aggregated state, these intramolecular rotations are physically restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited molecules to release their energy via radiative pathways, resulting in strong light emission. nih.gov

The TPE scaffold is synthetically versatile, allowing for easy chemical modification of its peripheral phenyl rings. rsc.orgresearchgate.net This tunability enables the fine-tuning of its electronic and photophysical properties. researchgate.net Consequently, TPE derivatives have been extensively utilized in a wide array of high-technology applications, including:

Organic Light-Emitting Diodes (OLEDs) nih.gov

Chemosensors and Biosensors rsc.orgacs.org

Stimuli-Responsive Materials (responding to light, heat, or mechanical force) rsc.org

Bioimaging

The ability to create functional materials that are highly emissive in the solid state makes TPE derivatives a pivotal class of molecules in contemporary chemistry and materials science. rsc.orgresearchgate.net

Rationale for Dedicated Academic Research on 1,1,2,2-Tetrakis(4-nitrophenyl)ethene

The dedicated academic focus on this compound stems from the specific and potent influence of its four electron-withdrawing nitro (-NO₂) groups. These substituents dramatically alter the electronic landscape of the TPE core, creating a molecule with distinct properties and potential applications.

The primary rationale for its study includes:

Modified Electronic Properties: The presence of strong electron-withdrawing nitro groups significantly lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This results in a smaller HOMO-LUMO band gap compared to other TPE derivatives, which is a crucial factor in determining the molecule's optical and electronic behavior. nih.gov

Enhanced Electrochemiluminescence (ECL): Research has shown that the nitro-substituted TPE, specifically TPE-(NO₂)₄, exhibits the strongest ECL emissions among a series of tested derivatives. nih.gov This superior performance is attributed to its smaller band gap and makes it an excellent luminophore for highly efficient detection of specific ions, such as iodide (I⁻), in aqueous solutions. nih.gov

Applications in Optoelectronic Devices: As a stable, yellow crystalline solid, this compound possesses strong absorption in the visible light range. This property, combined with its potential as a light-emitting material, makes it a candidate for use in organic optoelectronic devices as a fluorescent substance or an organic semiconductor.

Sensing of Nitroaromatic Compounds: While electron-rich TPE derivatives are used to detect electron-deficient nitroaromatic compounds (NACs) via fluorescence quenching, the study of electron-deficient TPEs like this compound is crucial for understanding the fundamental mechanisms of these sensing platforms. acs.orgnih.gov

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value/Description | Reference |

| Chemical Formula | C₂₆H₁₆N₄O₈ | chemicalbook.com |

| Molecular Weight | 512.43 g/mol | chemicalbook.com |

| Appearance | Yellow, odorless crystal; White to off-white solid | chemicalbook.com |

| Melting Point | 298-299 °C | chemicalbook.com |

| Solubility | Insoluble in water; Soluble in organic solvents like dimethylformamide (DMF) and dioxane. | chemicalbook.com |

| Key Feature | Strong electron-withdrawing nitro groups. | nih.gov |

Overview of Key Research Challenges and Opportunities for this compound

Despite its promising properties, the investigation and application of this compound are accompanied by specific challenges and corresponding opportunities for further research.

Research Challenges:

Synthesis: Traditional synthetic routes for TPEs, such as the McMurry coupling reaction, often exhibit limited functional-group compatibility, particularly with strong electron-withdrawing groups like nitro functions. rsc.org This necessitates the development of alternative, more robust synthetic strategies, such as C-H tandem oxidative homocoupling, to produce electron-deficient TPEs efficiently. rsc.org

Handling and Safety: The presence of multiple nitro groups renders the compound potentially explosive and combustion-supporting. This requires careful handling procedures in the laboratory, avoiding contact with strong oxidants or combustible materials to prevent fire or explosion.

Purification: Achieving high purity can be a challenge. Standard purification methods include crystallization from solvents like dioxane or acetic acid. chemicalbook.com

Research Opportunities:

Novel Material Synthesis: The nitro groups on the TPE scaffold are not just passive modifiers; they can act as reactive sites. It has been found that these nitro-substituted TPEs can react directly with a range of nucleophiles, opening up a significant opportunity to create a diverse library of new, highly functionalized TPE derivatives that would otherwise be difficult to synthesize. rsc.org

Advanced Sensors: The demonstrated success of this compound in detecting iodide ions via electrochemiluminescence highlights its potential as a specialized chemical sensor. nih.gov Further research could explore its selectivity and sensitivity towards other analytes, leveraging its unique electronic structure.

Organic Electronics: Its strong visible light absorption and stability suggest untapped potential in the field of organic electronics. Future work could focus on integrating this molecule into devices like organic photodetectors, solar cells, or as a component in advanced light-emitting systems.

The table below outlines the primary challenges and opportunities associated with this compound.

| Category | Description | Reference |

| Challenge | Synthetic Difficulty: Traditional methods are often incompatible with strong electron-withdrawing groups. | rsc.org |

| Challenge | Safety Concerns: The compound is potentially explosive due to its nitro content. | |

| Opportunity | Chemical Derivatization: Nitro groups can serve as reactive handles for further functionalization. | rsc.org |

| Opportunity | Specialized Sensing: High potential for developing selective electrochemiluminescent sensors. | nih.gov |

| Opportunity | Optoelectronic Applications: Potential use in various organic electronic devices due to its optical and semiconductor properties. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[1,2,2-tris(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWJHJKAKYAICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,1,2,2 Tetrakis 4 Nitrophenyl Ethene

Established Synthetic Pathways for 1,1,2,2-Tetrakis(4-nitrophenyl)ethene

The synthesis of this compound, a molecule characterized by its central ethylene (B1197577) core substituted with four nitrophenyl groups, can be achieved through several distinct pathways. These methods primarily involve either the direct functionalization of a pre-existing tetraphenylethene scaffold or the construction of the core structure from smaller, nitrated precursors.

Direct Nitration of Tetraphenylethene Derivatives

A primary and straightforward method for synthesizing this compound is the electrophilic nitration of 1,1,2,2-tetraphenylethene. This reaction introduces nitro groups onto the para-positions of the four phenyl rings.

A documented procedure involves cooling a mixture of acetic acid and fuming nitric acid in an ice bath before adding 1,1,2,2-tetraphenylethene in portions. rsc.org After the addition is complete, the reaction is allowed to proceed at room temperature for several hours. rsc.org The strong electrophile generated from the nitrating mixture attacks the electron-rich phenyl rings of the tetraphenylethene core. Due to the electronic properties and steric arrangement of the phenyl groups, the substitution occurs predominantly at the para-position. The final product is typically isolated as a yellow solid after pouring the reaction mixture into an acidic aqueous solution, followed by washing and purification. rsc.org

Stepwise Coupling and Condensation Reactions for Core Construction

An alternative to direct nitration involves building the this compound molecule from simpler, pre-nitrated building blocks. This approach offers the advantage of avoiding the potentially harsh conditions of strong acid nitration and can lead to higher yields and purity.

One highly efficient stepwise method is a copper-mediated cascade dehydrogenation reaction. rsc.org This process starts with bis(4-nitrophenyl)methane. In the presence of a copper(II) pivalate (B1233124) catalyst, along with potassium tert-butoxide and potassium pivalate in a high-boiling polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA), two molecules of bis(4-nitrophenyl)methane are coupled. rsc.org The reaction proceeds through a dehydrogenative cascade, forming the central carbon-carbon double bond and yielding this compound. rsc.org Other synthetic strategies mentioned in the literature include condensation reactions, such as the reaction between 4-nitrobenzaldehyde (B150856) and allyl alcohol, although specific details for the synthesis of the title compound via this route are less defined.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the chosen pathway and the optimization of reaction parameters. The direct nitration method, while conceptually simple, can be sensitive to conditions, and purification of the final product from potential isomers or incompletely nitrated byproducts is necessary. rsc.org

In contrast, the copper-mediated dehydrogenative coupling has been optimized to achieve a near-quantitative yield. The use of a specific copper catalyst system and bases in HMPA at an elevated temperature has been shown to produce the desired product in 98% yield. rsc.org This high efficiency underscores the advantages of stepwise construction for complex molecules where selectivity and yield are paramount.

Table 1: Comparison of Synthetic Pathways to this compound

| Synthetic Method | Starting Material(s) | Key Reagents & Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Direct Nitration | 1,1,2,2-Tetraphenylethene | Fuming Nitric Acid, Acetic Acid; 0°C to room temperature | Not specified in source, but effective | rsc.org |

| Copper-Mediated Cascade Dehydrogenation | Bis(4-nitrophenyl)methane | Cu(OPiv)₂, t-BuOK, PivOK, HMPA; Heated | 98% | rsc.org |

Functionalization and Derivatization Strategies

The nitro groups of this compound are versatile functional handles that can be transformed into a variety of other substituents. This allows for the post-synthetic modification of the molecule, enabling the creation of new derivatives with tailored properties. The most common transformation is the reduction of the nitro groups to amines.

Synthesis of Amino-Substituted Analogues of this compound

The tetra-amino analogue, 1,1,2,2-tetrakis(4-aminophenyl)ethene, is a key derivative synthesized by the reduction of this compound. This transformation fundamentally changes the electronic character of the molecule, converting the electron-withdrawing nitro groups into electron-donating amino groups.

A common method for this reduction involves dissolving this compound in a solvent such as tetrahydrofuran (B95107) (THF) and treating it with a reducing agent system. rsc.org One effective system is the use of Raney nickel as a catalyst in the presence of hydrazine (B178648) monohydrate. rsc.org The reaction mixture is heated to reflux, and after completion, the catalyst is filtered off and the solvent is removed to yield the light-yellow 1,1,2,2-tetrakis(4-aminophenyl)ethene. rsc.org Other standard reduction conditions, such as using tin(II) chloride in hydrochloric acid, are also widely employed for converting nitrophenyl groups to aminophenyl groups. 20.210.105

Table 2: Synthesis of 1,1,2,2-Tetrakis(4-aminophenyl)ethene

| Starting Material | Key Reagents & Conditions | Product | Reference |

|---|---|---|---|

| This compound | Raney Nickel, Hydrazine Monohydrate, THF; Reflux | 1,1,2,2-Tetrakis(4-aminophenyl)ethene | rsc.org |

Introduction of Diverse Peripheral Substituents via Post-Synthetic Modification

The nitro and amino functionalities on the tetraphenylethene core serve as versatile platforms for introducing a wide array of peripheral substituents. These modifications can be used to construct more complex architectures, such as porous organic frameworks (POFs), or to fine-tune the molecule's electronic and photophysical properties.

For instance, this compound can undergo reductive coupling using zinc powder and sodium hydroxide (B78521) to form azo linkages, leading to the synthesis of porous azo-linked frameworks (azo-POFs). rsc.org Alternatively, the derivative 1,1,2,2-tetrakis(4-aminophenyl)ethene can be used as a building block. It can react with other molecules, such as nitrosobenzene (B162901) in glacial acetic acid, to form model azo compounds. rsc.org

Furthermore, while not demonstrated directly starting from the nitro- or amino-substituted compound in the provided sources, the tetraphenylethene scaffold is amenable to powerful cross-coupling reactions. Strategies such as the Suzuki cross-coupling reaction, which has been used on the analogous tetrakis(4-bromophenyl)ethylene, allow for the introduction of various aryl and heteroaryl groups. nih.gov This suggests that the amino groups of 1,1,2,2-tetrakis(4-aminophenyl)ethene could be converted to halides or other suitable coupling partners, opening a pathway to a vast range of functionalized derivatives.

Polymerization Approaches for Macromolecular Architectures

The structure of this compound makes it an excellent candidate for incorporation into macromolecular architectures, such as porous organic frameworks (POFs) and coordination polymers.

One significant polymerization approach is the synthesis of azo-linked porous organic frameworks (azo-POFs). In a specific example, Azo-POF-2 is synthesized directly from this compound through a reductive coupling reaction. rsc.org This process involves dissolving the monomer in a solvent mixture like THF and dimethylformamide (DMF) and then adding zinc powder and an aqueous solution of sodium hydroxide. rsc.org Heating the mixture induces the reductive coupling of the nitro groups to form azo linkages (-N=N-), creating a porous, solid material. rsc.org This method provides a direct pathway from the nitro-functionalized monomer to a stable, porous polymer network.

Another approach to creating macromolecular structures involves using metalloporphyrin derivatives of the tetrakis(4-nitrophenyl) framework. Crystalline solids based on tetrakis(4-nitrophenyl) derivatives of zinc(II)-porphyrin or copper(II)-porphyrin can self-assemble into complex architectures. nih.gov In these systems, the organization is largely governed by the shape and aromaticity of the porphyrin core, while dipolar interactions, assisted by hydrogen bonding between the nitrophenyl groups of adjacent units, sustain the open, networked structure. nih.gov This strategy demonstrates the utility of the nitrophenyl groups in directing the formation of supramolecular assemblies and crystalline microporous solids. nih.gov

The following table summarizes a polymerization approach using this compound.

Table 1: Polymerization of this compound

| Product Name | Monomer | Reagents | Solvent | Conditions | Yield | Source |

|---|

Mechanistic Considerations in the Synthesis and Chemical Reactivity of this compound

The synthesis and reactivity of this compound are governed by well-understood chemical principles.

Mechanism of Synthesis

The primary synthetic route, the nitration of 1,1,2,2-tetraphenylethene, proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst (often implicitly present in fuming nitric acid or added as sulfuric acid), nitric acid is protonated and subsequently loses water to form the highly electrophilic nitronium ion (NO₂⁺). This nitronium ion is the active electrophile that attacks the electron-rich phenyl rings of the tetraphenylethene core. The para-position of each phenyl ring is preferentially attacked due to steric hindrance at the ortho-positions and the electronic directing effects of the vinyl group. The reaction proceeds in four successive steps, one for each phenyl ring, to yield the final tetranitrated product.

Mechanism of Chemical Reactivity

The characteristic reactivity of this compound is centered on its nitro groups.

Reduction to Amines: The conversion of the nitro groups to primary amines using reagents like Raney nickel and hydrazine hydrate (B1144303) is a multi-step reduction process. Hydrazine acts as the hydrogen source, decomposing on the surface of the Raney nickel catalyst to produce dihydrogen (H₂). The nitro group is then catalytically hydrogenated in a series of steps, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine functionality.

Reductive Azo Coupling: The formation of azo-POFs using zinc powder and sodium hydroxide involves a bimolecular reductive coupling mechanism. In the strongly basic medium, the nitro groups are reduced by the zinc metal. It is proposed that two nitro groups on adjacent monomers are reduced to nitroso intermediates, which can then condense to form an azoxy (-N(O)=N-) linkage. Further reduction of the azoxy intermediate by zinc leads to the final, more stable azo (-N=N-) linkage, which forms the covalent bond connecting the monomer units within the porous organic framework. rsc.org The porous nature of the resulting material arises from the rigid and non-planar geometry of the tetraphenylethene core, which prevents dense packing of the polymer chains.

Table of Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | Tetrakis(p-nitrophenyl)ethylene; TNPE | C₂₆H₁₆N₄O₈ |

| 1,1,2,2-Tetraphenylethene | Tetraphenylethene; TPE | C₂₆H₂₀ |

| 1,1,2,2-Tetrakis(4-aminophenyl)ethene | C₂₆H₂₄N₄ | |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | |

| Allyl alcohol | C₃H₆O | |

| Acetic Acid | C₂H₄O₂ | |

| Fuming Nitric Acid | HNO₃ | |

| Dioxane | C₄H₈O₂ | |

| Raney Nickel | Ni-Al | |

| Hydrazine Monohydrate | H₆N₂O | |

| Tetrahydrofuran | THF | C₄H₈O |

| Dimethylformamide | DMF | C₃H₇NO |

| Zinc | Zn | |

| Sodium Hydroxide | NaOH | |

| Zinc(II)-porphyrin | Varies |

Advanced Spectroscopic and Structural Elucidation of 1,1,2,2 Tetrakis 4 Nitrophenyl Ethene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene in solution. Both ¹H and ¹³C NMR spectra provide unambiguous evidence for the compound's connectivity and the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the four equivalent nitrophenyl rings give rise to two distinct signals, typically appearing as doublets due to ortho-coupling. The protons ortho to the nitro group are significantly deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to the nitro group. This pattern confirms the para-substitution on the phenyl rings.

The ¹³C NMR spectrum further corroborates the structure. Key signals include those for the central ethylenic carbons (C=C), the aromatic carbons directly attached to the ethene core, the carbons bearing the nitro groups, and the remaining aromatic carbons. The number and chemical shifts of these signals are consistent with the proposed D₂ symmetric molecular structure.

Specific spectral data obtained in deuterated chloroform (B151607) (CDCl₃) are presented below. rsc.org The downfield shift of the proton signal at 8.07 ppm is characteristic of aromatic protons adjacent to a strong electron-withdrawing group like the nitro moiety. rsc.org

| Nucleus | Spectrometer Frequency (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | 300 | CDCl₃ | 8.07 | d | 8.8 | 8H, aromatic (ortho to NO₂) | rsc.org |

| 7.19 | d | 8.9 | 8H, aromatic (meta to NO₂) | rsc.org | |||

| ¹³C | 75 | CDCl₃ | 147.49 | - | - | Aromatic C-NO₂ | rsc.org |

| 147.26 | - | - | Aromatic C-C= | rsc.org | |||

| 141.69 | - | - | Ethylenic C=C | rsc.org | |||

| 131.94 | - | - | Aromatic CH (meta to NO₂) | rsc.org | |||

| 124.10 | - | - | Aromatic CH (ortho to NO₂) | rsc.org |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Elucidation of Molecular Conformations and Torsional Angles

The core of tetraphenylethylene (B103901) derivatives is known to adopt a non-planar, propeller-like conformation due to severe steric hindrance between the phenyl rings. In the solid state, the four nitrophenyl groups are expected to be twisted out of the plane of the central C=C double bond.

In the related structure of (Z)-1-(3-Nitrophenyl)-2-(4-nitrophenyl)ethene, the bond angles around the ethene core (e.g., C-C=C) are distorted from the ideal 120° for sp² hybridized carbons, measuring approximately 130°. researchgate.net This distortion is a direct consequence of steric repulsion between the bulky aryl substituents. The dihedral angle between the two benzene (B151609) rings in this derivative is 53.66 (5)°. researchgate.net Similarly, the nitro groups are typically twisted slightly relative to the plane of the benzene ring to which they are attached. researchgate.net For this compound, a highly twisted conformation is anticipated, with each phenyl ring adopting a significant torsional angle relative to the central ethene plane.

| Parameter | Value | Description | Reference |

| Crystal System | Triclinic | Crystal system for (Z)-1-(3-Nitrophenyl)-2-(4-nitrophenyl)ethene | researchgate.net |

| Space Group | P-1 | Space group for (Z)-1-(3-Nitrophenyl)-2-(4-nitrophenyl)ethene | researchgate.net |

| C-C=C Bond Angle | ~130° | Larger than the idealized 120° due to steric hindrance between aryl groups. | researchgate.net |

| Benzene Ring Dihedral Angle | 53.66(5)° | The angle between the two phenyl rings in the derivative structure. | researchgate.net |

| Nitro Group Torsion Angle | 7.92(14)° and 9.22(10)° | The angle of the nitro groups relative to their attached benzene rings. | researchgate.net |

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic fingerprint of the molecule by probing its vibrational modes. For this compound, the spectra are dominated by vibrations associated with the nitro and phenyl functional groups.

The most prominent features in the FT-IR spectrum are the strong absorption bands corresponding to the nitro group (NO₂) vibrations. Analysis of a similar compound, 4-nitrophenyl-4'-nitrobenzoate, shows that the asymmetric and symmetric stretching vibrations of the nitro groups appear around 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net These bands are definitive indicators of the nitro functionality.

Other important vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.

C-N stretching: Vibrations associated with the carbon-nitrogen bond.

Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern on the benzene ring.

Raman spectroscopy complements FT-IR, often showing strong signals for the symmetric vibrations of the non-polar C=C bonds in both the ethene bridge and the aromatic rings.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium | |

| C=C Ethene Stretch | 1650 - 1620 | Variable | Strong | May be weak in IR due to symmetry. |

| Aromatic C=C Stretch | 1610 - 1450 | Medium to Strong | Medium to Strong | Multiple bands expected. |

| NO₂ Asymmetric Stretch | ~1525 | Strong | Medium | Characteristic strong band in IR. researchgate.net |

| NO₂ Symmetric Stretch | ~1345 | Strong | Strong | Characteristic strong band in IR. researchgate.net |

| C-N Stretch | 1300 - 1200 | Medium | Weak | |

| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong | Weak | Indicative of para-substitution. |

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of Aggregates and Fabricated Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and nanostructure of materials derived from this compound. Since tetraphenylethylene and its derivatives are often studied for their aggregation-induced emission (AIE) properties, understanding the structure of their aggregates is critical.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of bulk samples, powders, or films. In studies involving tetraphenylethylene derivatives, SEM is employed to characterize the size, shape, and assembly of micro- or nanoparticles formed through aggregation in solution or during the fabrication of materials. rsc.org For instance, SEM can reveal whether the aggregates are amorphous or crystalline, spherical or rod-like, and how they pack to form larger structures.

Transmission Electron Microscopy (TEM) provides even higher resolution, allowing for the visualization of the internal structure of aggregates and the morphology of nanomaterials at the sub-100 nm scale. TEM analysis can confirm the size distribution of nanoparticles and reveal details such as core-shell structures or the presence of coatings on fabricated materials. For example, TEM has been used to confirm the formation of a nanometer-scale silane (B1218182) coating on nanoparticles within a resin composite containing TPE derivatives. weizmann.ac.il

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org While specific XPS data for this compound were not found in the surveyed literature, the principles of the technique allow for a clear prediction of the information it would provide.

An XPS survey scan of a film or aggregate of this compound would show peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks would provide detailed information about the chemical bonding environments.

C 1s Spectrum: The carbon signal would be composed of multiple components. The main peak, typically set to a reference energy of ~284.8 eV, would arise from the C-C and C-H bonds of the phenyl rings. A second component at a slightly higher binding energy would correspond to the sp² carbons of the central ethene (C=C) bridge.

N 1s Spectrum: The nitrogen peak would be characteristic of the nitro group (-NO₂). The binding energy for nitrogen in a nitro group is typically found in the range of 405-408 eV, a significantly higher energy than amine or nitrile nitrogen due to the highly oxidized state of the nitrogen atom.

O 1s Spectrum: The oxygen signal, expected around 532-534 eV, would also be characteristic of the nitro group, confirming the chemical state of the oxygen atoms.

The quantitative analysis of the peak areas, corrected by relative sensitivity factors, would confirm the elemental stoichiometry (C₂₆H₁₆N₄O₈) at the surface.

| Core Level | Expected Binding Energy (eV) | Information Provided |

| C 1s | ~284.8 | Aromatic C-C, C-H bonds |

| ~285.5 | Ethene C=C bonds | |

| N 1s | ~405 - 408 | Nitro group (-NO₂) chemical state |

| O 1s | ~532 - 534 | Nitro group (-NO₂) chemical state |

Advanced Photophysical and Photochemical Investigations of 1,1,2,2 Tetrakis 4 Nitrophenyl Ethene

Aggregation-Induced Emission (AIE) Phenomenon of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene

The AIE phenomenon is a cornerstone of the photophysical behavior of many TPE derivatives. In dilute solutions, these molecules undergo dynamic intramolecular rotations of their phenyl rings, providing non-radiative decay pathways for the excited state, thus leading to weak or no fluorescence. However, in the aggregated state or in a viscous medium, these rotational motions are physically constrained, blocking the non-radiative channels and activating the radiative decay pathway, resulting in strong light emission.

Mechanistic Elucidation of Restriction of Intramolecular Motion (RIM)

The primary mechanism underpinning the AIE phenomenon in this compound is the Restriction of Intramolecular Motion (RIM). The four nitrophenyl groups attached to the central ethylene (B1197577) core are not coplanar and have considerable freedom to rotate around the single bonds connecting them to the ethene bridge in dilute solutions. Upon excitation, the molecule can readily dissipate the absorbed energy through these low-frequency rotational and vibrational motions, a non-radiative relaxation process that quenches fluorescence.

When the molecules aggregate, for instance, by adding a poor solvent to a solution, the physical constraint imposed by the surrounding molecules hinders these intramolecular rotations. This rigidity planarizes the molecular conformation to some extent and, more importantly, blocks the non-radiative decay channels. As a result, the excited state energy is channeled into radiative decay, leading to a significant enhancement of fluorescence emission. The propeller-like shape of TPE derivatives, including this compound, plays a crucial role in preventing strong intermolecular π-π stacking in the aggregated state, which would otherwise lead to fluorescence quenching.

Correlation between Aggregation State and Luminescence Quantum Yield

A direct correlation exists between the degree of aggregation and the luminescence quantum yield (ΦF) of AIE-gens. For this compound, it is expected that in a good solvent like tetrahydrofuran (B95107) (THF), where the molecule is well-dissolved, the quantum yield would be negligible. As a poor solvent such as water is progressively added, the molecules start to aggregate, leading to a gradual increase in the fluorescence intensity and, consequently, the quantum yield.

| Water Fraction (%) | Aggregation State | Fluorescence Quantum Yield (ΦF) |

| 0 | Dissolved | < 0.01 |

| 20 | Slightly Aggregated | 0.05 |

| 40 | Moderately Aggregated | 0.20 |

| 60 | Highly Aggregated | 0.50 |

| 80 | Nano-aggregates | 0.75 |

| 90 | Stable Aggregates | 0.85 |

| 99 | Precipitated | 0.80 |

Note: The data in this table is illustrative and intended to demonstrate the AIE trend. Actual values may vary.

Steady-State and Time-Resolved Photoluminescence Studies

Steady-state photoluminescence spectroscopy is a fundamental technique to characterize the emissive properties of this compound. In a typical experiment, a solution of the compound in a good solvent would show a very weak emission spectrum. Upon addition of a poor solvent, a significant increase in the emission intensity would be observed, confirming its AIE nature. The emission maximum is also expected to be influenced by the solvent environment and the aggregation state.

Time-resolved photoluminescence studies provide insights into the excited-state dynamics. In a dilute solution, the fluorescence lifetime of this compound is expected to be very short, on the order of picoseconds, due to the efficient non-radiative decay processes. In the aggregated state, a much longer fluorescence lifetime, typically in the nanosecond range, would be observed. This lengthening of the lifetime is a direct consequence of the suppression of non-radiative decay pathways due to the restriction of intramolecular motions.

The following table presents hypothetical time-resolved photoluminescence data for this compound in different states, based on typical values for AIE-gens.

| State | Emission Maximum (nm) | Fluorescence Lifetime (τ) (ns) |

| Dilute THF Solution | ~450 | < 0.1 |

| 90% Water/THF Aggregates | ~520 | 5.0 |

| Solid Powder | ~530 | 6.5 |

Note: The data in this table is for illustrative purposes.

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, obtained through Ultraviolet-Visible (UV-Vis) spectroscopy, reveals information about the electronic transitions within the molecule. In a dilute solution, the spectrum is expected to show characteristic absorption bands corresponding to π-π* transitions of the conjugated system. The presence of the four nitro groups, which are strong electron-withdrawing groups, is likely to cause a red-shift in the absorption bands compared to the parent tetraphenylethylene (B103901).

The primary electronic transitions in organic molecules like this are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy of these transitions, and thus the position of the absorption bands, is influenced by the extent of conjugation and the nature of the substituents. In the case of this compound, the absorption spectrum would likely exhibit a strong band in the UV region. The shape and position of this band can be affected by the solvent polarity, although typically to a lesser extent than the emission spectrum.

Solvatochromic Behavior and Environmental Sensitivity of Emission

Solvatochromism refers to the change in the color of a solution of a compound with a change in the solvent polarity. This phenomenon is particularly pronounced in molecules that have a significant difference in their dipole moments between the ground and excited states. For this compound, the presence of the electron-withdrawing nitro groups can induce a significant intramolecular charge transfer (ICT) character in the excited state, making it more polar than the ground state.

Consequently, the emission spectrum of this compound is expected to exhibit positive solvatochromism, meaning a red-shift (to longer wavelengths) in the emission maximum with increasing solvent polarity. This is because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for emission. The Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, can be used to quantify this effect and estimate the change in dipole moment upon excitation.

Intermolecular and Intramolecular Charge Transfer Processes in Excited States

The presence of the four strongly electron-withdrawing nitro groups on the phenyl rings of the tetraphenylethylene core introduces the potential for significant intramolecular charge transfer (ICT) upon photoexcitation. In the excited state, electron density can be redistributed from the electron-richer ethene bridge and phenyl rings to the electron-deficient nitro groups. This ICT process leads to a more polar excited state.

The dynamics of this ICT can be extremely fast, often occurring on the femtosecond to picosecond timescale. chemicalbook.com In polar solvents, the twisted intramolecular charge transfer (TICT) state can be formed, where the nitrophenyl groups twist with respect to the central ethene core to facilitate a more complete charge separation. This TICT state is often non-emissive or weakly emissive and can be a competing deactivation pathway, especially in solution.

Mechanochromic and Mechanoluminescence Properties and Associated Mechanisms

The exploration of mechanochromic and mechanoluminescent materials, which exhibit changes in their optical properties upon the application of mechanical stimuli, has revealed promising applications for this compound. This compound, a member of the tetraphenylethylene (TPE) family, is a building block for supramolecular structures that display intriguing responses to mechanical stress.

Recent research has focused on hydrogen-bonded organic frameworks (HOFs) constructed from nitro-substituted TPE derivatives, including this compound, referred to in this context as TPE4N. rsc.org These studies have provided significant insights into the nature of aggregation-induced emission (AIE) and the design of mechanoluminescent materials. rsc.org

A hydrogen-bonded organic framework built from TPE4N, designated HOFTPE4N, was found to exhibit notable mechanoluminescent behavior. rsc.org The crystalline structure of HOFTPE4N features two distinct types of pores, labeled α and β pores, with dimensions of 5.855 Å × 5.855 Å and 7.218 Å × 7.218 Å, respectively. rsc.org The α pores specifically house the nitrophenyl rings of the TPE4N molecules. rsc.org

In its initial crystalline state, the emission from HOFTPE4N is quenched. rsc.org However, upon the application of mechanical force, such as grinding, the material's emission can be activated. rsc.org This "turn-on" luminescence is a direct manifestation of its mechanoluminescent properties. The underlying mechanism for this phenomenon is attributed to the disruption of the α pores within the HOF structure upon grinding. rsc.org

Temperature-dependent emission studies have further elucidated that the quenching of luminescence in the pristine crystalline state is due to the intramolecular rotations of the nitro-substituted phenyl groups within the confines of the α pores. rsc.org By breaking these pores through mechanical action, these intramolecular rotations are restricted, which in turn activates the AIE, leading to the observed mechanoluminescence. rsc.org This controlled manipulation of intramolecular rotation through mechanical force provides a clear pathway for the development of advanced mechanoluminescent materials. rsc.org

The key findings from the investigation of the mechanochromic properties of the HOFTPE4N are summarized in the table below.

| Property | Initial State (Crystalline HOFTPE4N) | After Mechanical Grinding | Mechanism |

| Luminescence | Quenched | Emission "Turned-On" | Disruption of α pores, restricting intramolecular rotation of nitrophenyl groups. rsc.org |

| Structure | Ordered hydrogen-bonded organic framework with α and β pores. rsc.org | Disruption of the α pores. rsc.org | Mechanical force induced structural change. rsc.org |

Electrochemical Behavior and Redox Properties of 1,1,2,2 Tetrakis 4 Nitrophenyl Ethene

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox behavior of chemical compounds. For 1,1,2,2-tetrakis(4-nitrophenyl)ethene, these studies would typically be conducted in an aprotic solvent, such as acetonitrile (B52724) or dichloromethane, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆).

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram for this compound is expected to show multiple reduction peaks. Each of the four nitro groups can undergo a one-electron reduction to form a radical anion. Due to the electronic communication through the ethene bridge and the phenyl rings, these reduction events may occur at distinct potentials. The initial reduction would likely involve one of the nitro groups, with subsequent reductions occurring at more negative potentials. The reversibility of these redox processes can be assessed by the separation of the cathodic and anodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc).

Differential pulse voltammetry, a more sensitive technique than CV, can be employed to resolve closely spaced reduction peaks and to determine the reduction potentials with higher accuracy. The DPV of this compound would be expected to exhibit a series of well-defined peaks corresponding to the stepwise reduction of the four nitro groups.

Illustrative Data Table for Electrochemical Properties:

| Technique | Solvent System | Redox Process | Potential (V vs. Fc/Fc⁺) |

| Cyclic Voltammetry | CH₃CN + 0.1 M Bu₄NPF₆ | 1st Reduction (Epc) | -0.95 |

| 1st Re-oxidation (Epa) | -0.85 | ||

| 2nd Reduction (Epc) | -1.15 | ||

| 2nd Re-oxidation (Epa) | -1.05 | ||

| Differential Pulse Voltammetry | CH₂Cl₂ + 0.1 M Bu₄NPF₆ | 1st Reduction Peak | -0.90 |

| 2nd Reduction Peak | -1.10 | ||

| 3rd Reduction Peak | -1.30 | ||

| 4th Reduction Peak | -1.50 | ||

| Note: The data in this table is illustrative and based on typical values for nitroaromatic compounds. Actual experimental values may vary. |

Determination of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial parameters for understanding the electronic properties and reactivity of a molecule. These can be estimated from electrochemical data. The LUMO energy level can be calculated from the first reduction potential (E_red), while the HOMO energy level can be determined from the first oxidation potential (E_ox).

The empirical formulas often used are:

LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

Given the strong electron-withdrawing nature of the four nitro groups, this compound is expected to have a low-lying LUMO, making it a good electron acceptor. The oxidation of the molecule, which would involve the removal of an electron from the π-system of the tetraphenylethene core, is expected to occur at a relatively high positive potential.

Estimated Frontier Molecular Orbital Energies:

| Parameter | Estimated Value (eV) | Method of Determination |

| LUMO | -3.85 | From illustrative E_red |

| HOMO | -6.20 | Estimated based on related structures |

| Electrochemical Band Gap | 2.35 | Calculated from HOMO-LUMO difference |

| Note: These values are estimations and require experimental verification. |

Analysis of Electron Transfer Pathways and Redox Stability

The redox stability can be investigated by performing multiple cycles in cyclic voltammetry. A stable redox species will show minimal decrease in peak currents over successive cycles. The chemical reversibility of the redox processes is also an indicator of stability. For nitroaromatic compounds, the stability of the radical anion is influenced by the solvent and the presence of proton sources. In strictly aprotic media, the reduction is often reversible.

The four nitro groups are electronically coupled through the ethene bridge. This coupling can influence the reduction potentials. If the coupling is strong, the reduction of the second nitro group will be significantly affected by the presence of the first reduced group. The separation between the reduction potentials can provide insight into the extent of this electronic communication.

Investigation of Electrochromic Effects

Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an applied electrical potential. This effect arises from the change in the electronic structure of the molecule upon oxidation or reduction. For this compound, the reduction of the nitro groups leads to the formation of colored radical anions and subsequently dianions.

Upon electrochemical reduction, the neutral, typically yellow or colorless, solution of this compound would be expected to develop a color due to the formation of the radical anion. The radical anions of nitroaromatic compounds are often colored, exhibiting absorption in the visible region of the electromagnetic spectrum. Further reduction to dianionic and higher anionic states would likely result in different colors.

Spectroelectrochemistry, a technique that combines electrochemistry with UV-Vis spectroscopy, is used to study these changes. By applying a potential and simultaneously recording the absorption spectrum, the spectral changes associated with each redox state can be identified. The reversibility of the color change upon switching the potential back to the initial state is a critical parameter for potential electrochromic applications. While related tetraphenylethene derivatives have shown electrochromic behavior, specific studies on this compound are not widely reported in the literature.

Computational Chemistry and Theoretical Modeling of 1,1,2,2 Tetrakis 4 Nitrophenyl Ethene

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone computational method for investigating the electronic structure and equilibrium geometry of molecules like 1,1,2,2-tetrakis(4-nitrophenyl)ethene. DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to determine the molecule's most stable three-dimensional conformation. uni-muenchen.de

Theoretical studies confirm that the central ethylene (B1197577) core and the four attached phenyl rings are not coplanar. Significant steric hindrance between the bulky nitrophenyl groups forces the rings to twist out of the plane of the central double bond, resulting in a propeller-like architecture. This non-planar structure is a hallmark of the tetraphenylethene (TPE) family and is crucial to its unique photophysical properties.

DFT-optimized molecular structures show the specific bond angles and dihedral angles that characterize this twisted conformation. researchgate.net The presence of the strong electron-withdrawing nitro (-NO₂) groups significantly influences the electronic distribution across the molecule. DFT calculations can map the electrostatic potential, revealing regions of high and low electron density. The nitro groups create a strong electron deficiency on the phenyl rings, which is a key factor in the molecule's reactivity and its interactions in larger assemblies. rsc.org

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for understanding the behavior of molecules in their electronically excited states. This approach is critical for interpreting and predicting spectroscopic behavior, such as UV-visible absorption spectra.

For TPE derivatives, TD-DFT calculations are used to model the electronic transitions between the ground state and various excited states. These calculations can determine the energies of these transitions, which correspond to the absorption peaks observed experimentally. For instance, TD-DFT can help assign the bands in the absorption spectrum of this compound to specific molecular orbital transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. researchgate.netnih.gov

Furthermore, TD-DFT is instrumental in studying the intramolecular charge transfer (ICT) character of excited states. nih.gov In this compound, the nitro groups act as powerful electron acceptors. Upon photoexcitation, electron density can be transferred from the electron-rich TPE core to the nitrophenyl moieties. TD-DFT calculations can quantify the extent of this charge transfer, which is fundamental to understanding the molecule's fluorescence properties and its potential use in sensors and electronic devices. acs.org

Molecular Dynamics Simulations for Conformational Dynamics and Aggregation Behavior in Various Environments

Molecular Dynamics (MD) simulations provide a way to study the motion of atoms and molecules over time, offering insights into conformational dynamics and intermolecular interactions. For this compound, MD simulations are particularly useful for understanding its behavior in different environments, such as in solution or in the solid state.

A key feature of many TPE derivatives is Aggregation-Induced Emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation. nih.gov MD simulations can model the process of aggregation, showing how individual molecules come together and pack in the condensed phase. These simulations reveal how intermolecular forces and the restriction of intramolecular rotations (like the twisting of the phenyl rings) upon aggregation lead to the enhancement of fluorescence.

In solution, MD simulations can explore the various conformations the molecule can adopt. The phenyl rings of this compound are in constant motion, undergoing low-frequency rotations. This dynamic behavior provides non-radiative decay pathways that can quench fluorescence. By simulating the molecule in different solvents, MD can shed light on how the environment affects these motions and, consequently, the molecule's photophysical properties.

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational models are powerful tools for predicting spectroscopic data, which can then be validated against experimental measurements. For this compound, DFT calculations can predict vibrational frequencies corresponding to specific bond stretches and bends. These predicted frequencies can be compared with experimental Raman and infrared spectra to confirm the molecule's structure and conformational state. researchgate.net For example, specific peaks in the Raman spectrum can be assigned to the symmetric and asymmetric stretching modes of the nitro groups. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. By calculating the magnetic shielding around each nucleus (¹H and ¹³C) in the DFT-optimized geometry, a theoretical NMR spectrum can be generated. This is a valuable tool for assigning the peaks in experimental NMR spectra. rsc.org

Beyond spectroscopy, computational chemistry can predict the energetics of chemical reactions. For instance, the energy required to break specific bonds (bond dissociation energy) can be calculated to assess the molecule's stability. rsc.org This is particularly relevant for this compound, as the nitro groups can influence its thermal and chemical stability. These theoretical predictions are crucial for understanding potential degradation pathways and for designing more robust materials.

Interactive Data Table: Experimental NMR Data

The following table summarizes the experimental Nuclear Magnetic Resonance (NMR) data reported for this compound, which can be correlated with computationally predicted values. rsc.org

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) |

| ¹³C | CDCl₃ | 147.49 | |

| ¹³C | CDCl₃ | 147.26 | |

| ¹³C | CDCl₃ | 141.69 | |

| ¹³C | CDCl₃ | 131.94 | |

| ¹³C | CDCl₃ | 124.10 | |

| ¹H | CDCl₃ | 8.07 | d, J = 8.8 Hz |

| ¹H | CDCl₃ | 7.19 | d, J = 8.9 Hz |

d = doublet

Applications of 1,1,2,2 Tetrakis 4 Nitrophenyl Ethene in Functional Materials and Advanced Technologies

Luminescent Materials in Organic Electronics

Organic electronics represent a burgeoning field with applications ranging from displays to lighting. The performance of these devices is intrinsically linked to the properties of the organic materials employed. While the tetraphenylethylene (B103901) core is a common building block for luminescent materials, the specific derivative, 1,1,2,2-Tetrakis(4-nitrophenyl)ethene, presents a unique case.

The active layer of an Organic Light-Emitting Diode (OLED) requires materials that can efficiently emit light upon electrical excitation. Tetraphenylethylene derivatives are often explored for this purpose due to their high solid-state fluorescence quantum yields, a manifestation of the AIE phenomenon. In a typical AIE-active TPE derivative, the intramolecular rotations of the phenyl rings are restricted in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel, leading to strong light emission.

However, in the case of this compound, the presence of four strongly electron-withdrawing nitro (-NO₂) groups on the phenyl rings fundamentally alters its photophysical behavior. Research has shown that nitro groups are potent fluorescence quenchers. Consequently, this compound is a non-emissive compound, both in solution and in the solid state. This lack of inherent luminescence makes it unsuitable for use as a primary emitter or as a component of the active emissive layer in OLEDs. Its primary electronic characteristic in this context is the quenching of light emission, which is the opposite of what is required for an OLED emitter. While some non-emissive TPE derivatives have been modified to become emissive for OLED applications, there is no available research data to suggest that this compound has been successfully utilized in this capacity. acs.org

In addition to the emissive layer, OLEDs and other optoelectronic devices rely on materials for charge transport (hole transport layers, HTL, and electron transport layers, ETL) and charge blocking (hole blocking layers, HBL, and electron blocking layers, EBL). The primary requirement for these materials is appropriate energy levels (HOMO and LUMO) and high charge carrier mobility.

Chemical and Biosensing Platforms

Fluorescence-based sensing is a powerful analytical technique that relies on changes in the emission of a fluorophore in the presence of an analyte. The high sensitivity and selectivity of this method have led to the development of numerous chemical and biosensors.

A fluorescent probe is a molecule that exhibits a change in its fluorescence properties upon interaction with a specific analyte. Many tetraphenylethylene derivatives have been successfully developed as "turn-on" or "turn-off" fluorescent probes. For instance, a non-fluorescent TPE derivative might become emissive upon binding to a metal ion, or a highly fluorescent TPE derivative might have its fluorescence quenched by a nitroaromatic compound.

Given that this compound is inherently non-fluorescent due to the quenching effect of its own nitro groups, it cannot function as a fluorescent probe in the conventional sense where its emission is monitored. For it to be a viable probe, a mechanism would need to exist where an analyte removes the quenching effect of the nitro groups, thereby "turning on" fluorescence. There is currently no scientific literature reporting such a mechanism or the application of this compound as a fluorescent probe for the selective detection of any analyte, including metal ions or other nitroaromatic compounds. Instead, fluorescent TPE derivatives are used to detect nitroaromatic compounds, where the analyte quenches the probe's fluorescence. acs.orgresearchgate.netnih.gov

The dominant mechanism governing the photophysical properties of this compound is fluorescence quenching. This process occurs when an excited fluorophore returns to its ground state without emitting a photon. In this specific compound, the four nitro groups act as potent quenchers.

The primary mechanism for fluorescence quenching by nitro groups is photoinduced electron transfer (PET). Upon excitation of the tetraphenylethylene core, an electron is transferred from the excited state of the TPE moiety to the electron-deficient nitro group. This process provides a non-radiative pathway for the excited state to decay back to the ground state, thus preventing fluorescence. The efficiency of this intramolecular PET process is why this compound is non-emissive.

While this compound itself is not used as a sensor, the principle of fluorescence quenching by nitroaromatics is the basis for many sensing platforms. In a typical scenario, a fluorescent probe with a high quantum yield is exposed to an analyte containing a nitro group. The excited state of the probe is then quenched by the nitroaromatic analyte through an intermolecular PET process, leading to a decrease in fluorescence intensity. The degree of quenching can be correlated to the concentration of the analyte.

| Quenching Mechanism | Description | Relevance to this compound |

| Photoinduced Electron Transfer (PET) | Transfer of an electron from an excited state to an acceptor molecule, leading to non-radiative decay. | This is the primary intramolecular mechanism responsible for the non-emissive nature of this compound, with the nitro groups acting as electron acceptors. |

| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative transfer of energy from an excited donor fluorophore to an acceptor molecule. | Not the primary mechanism, as PET is significantly more dominant in the presence of strong quenchers like nitro groups. |

Mechanoresponsive Luminescent Materials for Stress and Damage Sensing

Mechanoresponsive luminescent materials, also known as mechanofluorochromic (MFC) materials, change their fluorescence color or intensity in response to mechanical stimuli such as grinding, shearing, or stretching. This property makes them promising candidates for applications in stress sensing, damage detection, and security inks. The MFC behavior in many organic luminophores, particularly those with AIE characteristics, arises from the transition between different molecular packing modes (e.g., crystalline to amorphous) upon the application of force.

The vast majority of TPE-based MFC materials are designed to be highly emissive in the solid state. The mechanical force disrupts the crystalline packing, leading to a change in the extent of intermolecular interactions and, consequently, a shift in the emission wavelength.

As this compound is non-luminescent in the solid state, it cannot exhibit mechanofluorochromism, as there is no initial fluorescence to be altered. While it is possible for a material to exhibit mechanochromism (a change in absorption, and thus visible color, without fluorescence), there are no studies reporting such behavior for this compound. The research on mechanoresponsive materials based on the TPE scaffold is focused on derivatives that possess strong solid-state emission. Therefore, there is no evidence to support the application of this compound in mechanoresponsive luminescent materials for stress and damage sensing.

Real-Time Visualization of Strain Distribution and Crack Propagation

The utility of TPE derivatives in visualizing mechanical stress is rooted in their characteristic aggregation-induced emission (AIE) and mechanochromic luminescence (MCL) properties. rsc.orgnih.gov Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) such as TPE are non-emissive in dilute solutions but become highly fluorescent in the aggregated or solid state. researchgate.net This phenomenon is attributed to the restriction of intramolecular rotations (RIR) of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. nih.gov

Mechanical stimuli, such as grinding, shearing, or pressure, can alter the molecular packing of TPE derivatives in the solid state. This change from a crystalline to a more amorphous state, or between different polymorphic crystalline states, modifies the intermolecular interactions and the degree of RIR, resulting in a detectable shift in the fluorescence emission color or intensity. rsc.orgresearchgate.net This reversible change in luminescence under mechanical force is known as mechanochromism. nih.gov

For this compound, the presence of four nitro groups significantly influences its electronic and intermolecular interactions. When embedded in a polymer matrix, the compound can act as a molecular-level sensor.

Strain Distribution: Under applied strain, the polymer matrix deforms, altering the local environment around the dispersed this compound molecules. This can change the aggregation state or molecular conformation, leading to a corresponding change in fluorescence that can be mapped to visualize areas of high and low strain.

Crack Propagation: As micro-cracks initiate and propagate within a material, the bonds in the polymer matrix are severed. This process generates localized stress fields and new surfaces. The intense energy at the crack tip can trigger a luminescent response from the embedded TPE molecules, effectively "lighting up" the crack as it grows. This allows for real-time, in-situ monitoring of material fatigue and failure.

The significant spectral shift observed in some TPE-based isomers upon grinding highlights the potential for high-contrast damage reporting. rsc.org

Table 1: Mechanochromic Properties of Selected TPE Derivatives

| Derivative Type | Stimulus | Observed Change | Spectral Shift (nm) | Reference |

|---|---|---|---|---|

| Phenanthroimidazole Isomers | Grinding | Blue to Green Emission | 43-98 | rsc.org |

| Phenothiazine Derivatives | Grinding | Hypsochromic or Bathochromic Shift | Not Specified | acs.org |

Integration into Self-Healing Polymer Coatings and Composites

Self-healing materials are designed to autonomously repair damage, extending the lifetime and reliability of components. mdpi.com The integration of this compound and similar AIEgens provides a mechanism for not only triggering the healing process but also for monitoring its efficiency.

The functionality relies on the mechanochromic properties discussed previously. When a crack forms in a composite material containing dispersed this compound, the change in fluorescence pinpoints the location and extent of the damage. In more advanced systems, this optical signal could potentially activate a healing response. For instance, the light emitted upon cracking could initiate a photochemical reaction, releasing encapsulated healing agents.

More commonly, the AIEgen serves as a diagnostic tool. As the self-healing mechanism (e.g., via reversible covalent bonds or release of monomer-catalyst systems) proceeds and the crack closes, the local environment of the TPE molecules is restored. digitaljournal.com This reversal of the mechanical stress and molecular packing leads to the recovery of the original fluorescence signal, providing a real-time visual confirmation that healing has occurred and that the material's integrity has been restored. This is particularly valuable for applications where structural reliability is paramount. mdpi.comdigitaljournal.com

Integration into Porous Organic Frameworks

Porous organic frameworks, including Covalent Organic Frameworks (COFs) and Hydrogen-Bonded Organic Frameworks (HOFs), are crystalline materials with ordered, porous structures built from organic molecular units. rsc.org The tetrahedral geometry and functionalizable phenyl rings of the tetraphenylethylene core make it an excellent building block for creating three-dimensional frameworks. tcichemicals.comtcichemicals.com

Covalent Organic Frameworks (COFs) Based on this compound Building Blocks

COFs are constructed through strong, reversible covalent bonds, resulting in highly robust and porous materials. researchgate.net While this compound itself can be used, it is more common to first reduce the nitro groups to amines, yielding 4,4′,4′′,4′′′-(ethene-1,1,2,2-tetrayl)tetraaniline (ETTA). This tetra-amine monomer can then be reacted with aldehyde-containing linkers (e.g., terephthaldehyde) via Schiff-base condensation to form highly crystalline, imine-linked COFs. mdpi.comresearchgate.net

The resulting COFs possess several key features:

Inherent Porosity: The framework structure creates well-defined, accessible pores and channels.

High Surface Area: These materials can exhibit large Brunauer-Emmett-Teller (BET) surface areas, beneficial for catalysis and adsorption. mdpi.com

Luminescence: The incorporated TPE units retain their AIE properties, making the entire framework fluorescent. This has been exploited for creating sensory materials. For example, a COF built from ETTA and 9,10-anthracenedicarboxaldehyde showed exceptional capabilities for detecting nitro-explosives through fluorescence quenching. researchgate.netrsc.org

The nitro-functionalized version, this compound, can also be used to construct COFs. The strong electron-withdrawing nature of the nitro groups can significantly influence the electronic properties of the resulting framework, making it suitable for applications in gas separation and catalysis. rsc.org For example, nitro-functionalized MOFs have shown enhanced CO₂ uptake, a property that could translate to COFs. chemistryviews.org Post-synthetic modification allows for the nitro groups within a COF to be reduced to amines, providing a pathway to further functionalize the framework's pores. researchgate.net

Table 2: Examples of COFs Derived from TPE-based Building Blocks

| COF Name/Type | Building Blocks | Linkage | Key Feature/Application | Reference |

|---|---|---|---|---|

| DL-COF | ETTA, 9,10-anthracenedicarboxaldehyde | Imine | Dual luminescence for nitro-explosive sensing | researchgate.netrsc.org |

| SIOC-COF-1/2 | ETTA, Terephthaldehyde, Biphenyldialdehyde | Imine | Heteroporous structure | mdpi.com |

| TpBd(NO₂)₂-COF | Nitro-functionalized DNB, TPG monomers | Imine | Scaffold for post-synthetic reduction to amine-COF | researchgate.net |

Hydrogen-Bonded Organic Frameworks (HOFs) for Tunable Porosity and Adsorption

HOFs are a class of supramolecular materials where the framework is held together by non-covalent interactions, primarily hydrogen bonds. uiowa.edursc.org The four nitro groups of this compound are potent hydrogen bond acceptors. The oxygen atoms of the nitro groups can interact strongly with hydrogen bond donors from adjacent molecules or solvents.

The host-guest chemistry of the related compound, tetrakis(4-nitrophenyl)methane, demonstrates the ability of nitrophenyl groups to form extensive C-H···O hydrogen bonding networks that define the host structure. nih.gov Similarly, this compound can act as a versatile building block for HOFs. The directionality and strength of the hydrogen bonds can be used to guide the self-assembly process, leading to crystalline frameworks with tunable porosity.

The presence of nitro groups on the pore walls of a HOF can create specific binding sites for guest molecules. This is particularly relevant for the selective adsorption of polar molecules or compounds capable of acting as hydrogen bond donors. Research on a cyano-decorated TPE-based HOF demonstrated highly selective fluorescent sensing of nitrophenols, where hydrogen bonding and van der Waals interactions were key to the recognition mechanism. rsc.org It is expected that a HOF constructed from this compound would exhibit tailored adsorption properties due to the strong acceptor nature of its nitro groups.

Photocatalytic Applications and Photo-Redox Chemistry

Photocatalysis utilizes light to drive chemical reactions. The electronic properties of this compound make it a candidate for roles in photocatalytic systems. The TPE core is photoresponsive, and the electron-withdrawing nitro groups can facilitate charge separation, a critical step in photocatalysis.

When integrated into frameworks like MOFs or COFs, TPE derivatives can act as photosensitizers. rsc.org Upon light absorption, the TPE unit enters an excited state and can transfer energy or electrons to other components of the system, initiating a redox reaction. For example, a TPE-based supramolecular organic framework was shown to generate reactive oxygen species (ROS) for photocatalytic aerobic oxidation. rsc.org

The nitro groups play a crucial role. Nitro-functionalized materials are often employed in reduction catalysis. For instance, Co-doped MoS₂ nanosheets have been used to catalytically reduce nitroarenes. acs.org In the context of this compound, the molecule itself could participate in photo-redox chemistry, or frameworks built from it could serve as platforms for such reactions. Nitro-functionalized MOFs have been shown to possess enzyme-mimicking properties, such as catalase-like or peroxidase-like activity, which are fundamentally redox processes. nih.govmdpi.com The strong electron-withdrawing nature of the nitro groups enhances the catalytic activity of the framework. nih.gov This suggests that COFs or MOFs built with this compound could be designed as robust, heterogeneous photocatalysts for various organic transformations. rsc.org

**7.6. Doping Agents for Two-Dimensional Materials (e.g., MoS₂) **

Two-dimensional (2D) materials, such as molybdenum disulfide (MoS₂), are promising for next-generation electronics. mdpi.com However, their performance is often limited by factors like high contact resistance at the metal-semiconductor interface. nist.gov Surface charge transfer doping is a non-destructive method to tune the electronic properties of 2D materials. nih.govmdpi.com This involves adsorbing molecules onto the surface of the 2D material, which then donate or accept electrons, changing the carrier concentration and Fermi level of the material. nih.gov

This compound is a powerful p-doping agent for MoS₂. researchgate.net

Mechanism: MoS₂ is intrinsically an n-type semiconductor. The four strong electron-withdrawing nitro groups on the TPE molecule give it a high electron affinity. When this compound is deposited on the surface of a MoS₂ monolayer, it readily accepts electrons from the MoS₂. This withdrawal of electrons from the MoS₂ channel effectively dopes it with holes, inducing p-type behavior.

Controlled Doping: Research has shown that TPE derivatives can achieve controlled p- or n-type doping. By using electron-withdrawing groups like nitro (-NO₂), p-type doping is achieved, while electron-donating groups like methoxy (B1213986) (-OCH₃) result in n-type doping. researchgate.net

This molecular doping strategy is a significant advancement for creating complementary logic circuits (both n-type and p-type transistors) on the same 2D material, which is a fundamental requirement for complex electronics. nist.gov The use of this compound provides a simple and effective route to fabricate high-performance p-type MoS₂ transistors. nih.govresearchgate.net

Table 3: Summary of Doping Effects on Monolayer MoS₂

| Dopant Molecule | Functional Group | Doping Type | Effect on MoS₂ | Reference |

|---|---|---|---|---|

| This compound | Nitro (-NO₂) | p-type | Electron withdrawal, hole injection | researchgate.net |

| TPE-derivative | Methoxy (-OCH₃) | n-type | Electron donation | researchgate.net |

| Benzyl Viologen (BV) | Viologen | n-type | Electron donation, reduces contact resistance | mdpi.com |

Future Perspectives and Emerging Research Directions for 1,1,2,2 Tetrakis 4 Nitrophenyl Ethene

Rational Design of Next-Generation Analogues with Tailored Optoelectronic and Mechanical Functionalities

The future of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene lies in the strategic design of next-generation analogues to unlock a wider spectrum of optoelectronic and mechanical properties. The core principle guiding this endeavor is the structure-property relationship, where targeted modifications to the molecular architecture can yield materials with precisely engineered functionalities.

One promising avenue is the manipulation of the nitro groups. While these groups are crucial to the electronic properties of the parent molecule, their substitution with other electron-withdrawing or electron-donating moieties can systematically tune the compound's absorption and emission characteristics. For instance, replacing the nitro groups with cyano or sulfonyl groups could lead to materials with altered charge transport properties, making them suitable for different layers within an organic light-emitting diode (OLED). Conversely, the introduction of donor groups like amines or alkoxides could induce intramolecular charge transfer (ICT), potentially leading to materials with large Stokes shifts and solvatochromic behavior, which are desirable for advanced sensors and bio-imaging applications.

Another key area of exploration is the modification of the phenyl rings. The introduction of bulky substituents, such as tert-butyl or trimethylsilyl (B98337) groups, can be used to control the degree of intermolecular packing in the solid state. This strategy is critical for fine-tuning the AIE properties of the material. By sterically hindering close packing, the non-radiative decay pathways can be suppressed, leading to enhanced fluorescence quantum yields in the aggregated or solid state. This approach has been successfully demonstrated in other tetraphenylethylene (B103901) (TPE) derivatives to achieve mechanofluorochromism, where the emission color changes in response to mechanical stress.

Furthermore, the synthesis of polymeric analogues of this compound presents a significant opportunity. Incorporating the TPE core into a polymer backbone or as a pendant group can lead to materials with improved processability, film-forming capabilities, and mechanical robustness. For example, creating copolymers with flexible linkers could result in materials that are both highly emissive and mechanically resilient, opening up applications in flexible electronics and wearable sensors.

| Analogue Design Strategy | Target Property | Potential Application |

| Substitution of Nitro Groups | Tunable electronic properties, Intramolecular Charge Transfer (ICT) | OLEDs, Chemical Sensors, Bio-imaging |

| Modification of Phenyl Rings with Bulky Groups | Controlled intermolecular packing, Enhanced Aggregation-Induced Emission (AIE), Mechanofluorochromism | Solid-state lighting, Mechanical stress sensors |

| Polymerization | Improved processability, Film-forming capabilities, Mechanical robustness | Flexible electronics, Wearable sensors |

Exploration of Novel Stimuli-Responsive Behaviors Beyond Light and Mechanical Force

Building upon the known responses to light and mechanical stimuli in related TPE systems, a significant future direction is the exploration of novel stimuli-responsive behaviors in this compound and its derivatives. This involves designing molecules that can react to a wider range of external triggers, leading to "smart" materials with diverse applications.

Thermo-responsive materials can be developed by incorporating thermosensitive moieties, such as oligo(ethylene glycol) chains, onto the TPE framework. rsc.org Such materials could exhibit a lower critical solution temperature (LCST) behavior, where they undergo a phase transition from soluble to insoluble upon heating. rsc.org This transition would restrict the intramolecular rotation of the TPE core, leading to a "turn-on" fluorescence response. rsc.org This principle can be harnessed to create highly sensitive temperature sensors and thermal switches.